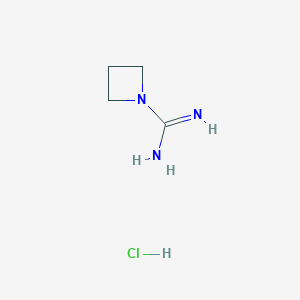

Azetidine-1-carboximidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

azetidine-1-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3.ClH/c5-4(6)7-2-1-3-7;/h1-3H2,(H3,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZXJXFOKSZSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Azetidine-1-carboximidamide Hydrochloride via NMR and Mass Spectrometry

Abstract: This guide provides a comprehensive framework for the structural elucidation of azetidine-1-carboximidamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Recognizing the critical need for unambiguous molecular characterization, we present a detailed methodology grounded in Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This document is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices. We detail protocols for sample preparation, data acquisition, and interpretation, presenting representative data to illustrate the expected outcomes. The integration of these powerful analytical techniques provides a self-validating workflow for confirming the identity, structure, and purity of the target compound.

The Imperative of Spectroscopic Characterization

In the landscape of pharmaceutical research, the precise characterization of any new chemical entity (NCE) is a non-negotiable cornerstone of the development pipeline. Azetidine-containing scaffolds are increasingly prevalent in therapeutics due to their unique conformational constraints and ability to serve as proline mimics.[3][4] this compound, as a polar, functionalized heterocycle, serves as a valuable building block.[1][5] Its structural integrity must be unequivocally confirmed before its inclusion in synthetic pathways or biological screening. The combination of NMR and MS provides orthogonal data points that, together, offer a near-absolute confirmation of molecular structure: NMR delineates the covalent bonding framework and stereochemistry, while MS confirms the elemental composition and molecular weight.

Integrated Analytical Workflow

A robust analytical strategy relies on a logical flow of experiments where the results of one technique inform and validate the others. The workflow presented here ensures a comprehensive structural analysis from sample receipt to final confirmation.

Figure 1: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and establish connectivity.

Proposed Experimental Protocol: ¹H and ¹³C NMR

This protocol is designed to yield high-quality, unambiguous data for a small, polar, salt-form molecule.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

- Add ~0.6 mL of a suitable deuterated solvent. Causality: Due to the hydrochloride salt form, the compound is expected to be highly polar and water-soluble. Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are the solvents of choice.[6] D₂O is often preferred for its simplicity, but it will cause exchange and loss of signals from N-H protons. DMSO-d₆ will allow observation of these exchangeable protons.

- Vortex the tube for 30-60 seconds until the sample is fully dissolved. A clear, particulate-free solution is required.

2. Instrument Setup & Acquisition:

- The experiments should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[7]

- ¹H NMR: Acquire a standard proton spectrum with 16-32 scans. The spectral width should be set from -1 to 12 ppm.

- ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, 512-1024 scans may be necessary for good signal-to-noise.

- 2D NMR (for confirmation): If assignments are ambiguous, acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra. These experiments are invaluable for confirming which protons are coupled and which protons are attached to which carbons.

Data Presentation and Interpretation

The structure of the azetidine-1-carboximidamide cation is shown below with numbering for assignment purposes.

Figure 3: Plausible fragmentation pathway for the azetidine-1-carboximidamide cation.

-

Expert Interpretation: The most likely fragmentation pathway involves the cleavage of the N-C bond connecting the azetidine ring to the carboximidamide group. This would result in the loss of a neutral guanidine-like radical and the detection of the stable azetidine cation at m/z 57.0573, providing direct evidence for the presence of the azetidine core.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR spectroscopy and high-resolution mass spectrometry. The ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and coupling patterns, confirm the integrity and symmetry of the azetidine ring and its connection to the carboximidamide moiety. Concurrently, HRMS provides an exact mass measurement that validates the elemental formula with high confidence. The combination of these techniques provides an unambiguous, self-validating dataset essential for advancing this compound in research and development workflows.

References

- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.

- multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Okayama University.

- Azetidine hydrochloride | C3H8ClN.

- CAS 36520-39-5: azetidine hydrochloride. CymitQuimica.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Azetidine(503-29-7) 13C NMR spectrum. ChemicalBook.

- Azetidine(503-29-7) 1H NMR spectrum. ChemicalBook.

- Azetidine. Wikipedia.

- Azetidine hydrochloride. Chem-Impex.

- A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084.

- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.

- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine - Wikipedia [en.wikipedia.org]

- 4. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. mdpi.com [mdpi.com]

Unveiling the Action of a Novel Nitric Oxide Synthase Inhibitor: A Technical Guide to Azetidine-1-carboximidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The constrained cyclic amine scaffold of azetidine has garnered significant attention in medicinal chemistry, offering a unique three-dimensional architecture for the design of novel therapeutics.[1] This guide delves into the putative mechanism of action of a specific derivative, Azetidine-1-carboximidamide hydrochloride, postulating its role as a potent and selective inhibitor of nitric oxide synthase (NOS). Drawing upon established principles of enzyme inhibition and structure-activity relationships of analogous compounds, we present a comprehensive framework for understanding its biological activity. This document will explore the hypothesized molecular interactions, propose robust experimental protocols for validation, and provide the necessary tools for researchers to investigate this promising compound.

Introduction: The Azetidine Scaffold and the Promise of Carboximidamides

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts conformational rigidity and favorable physicochemical properties to bioactive molecules.[2][3] Its incorporation into drug candidates has been shown to enhance metabolic stability, solubility, and target affinity.[4] The focus of this guide, this compound, combines this privileged scaffold with a carboximidamide functional group. The carboximidamide moiety is a known pharmacophore for the inhibition of nitric oxide synthases (NOS), enzymes responsible for the production of the critical signaling molecule, nitric oxide (NO).[5][6]

Nitric oxide is a key regulator in a plethora of physiological processes, including neurotransmission, vasodilation, and the immune response.[7] However, its dysregulation is implicated in various pathological conditions. Consequently, the development of selective NOS inhibitors is a significant therapeutic goal. This guide posits that this compound acts as a competitive inhibitor of NOS, offering a potential new avenue for therapeutic intervention.

Hypothesized Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

Based on the well-established mechanism of other N-substituted carboxamidines, we propose that this compound functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[5]

The core of this hypothesis lies in the structural mimicry of the natural substrate, L-arginine. The protonated carboximidamide group of Azetidine-1-carboximidamide is believed to interact with the glutamate residue in the active site of NOS, an interaction that is crucial for the binding of L-arginine.[8] The azetidine ring likely occupies the hydrophobic pocket within the active site, further stabilizing the enzyme-inhibitor complex.

This competitive inhibition would lead to a decrease in the production of nitric oxide, thereby modulating its downstream signaling pathways. The reversibility of this inhibition is a key aspect to be experimentally determined.[5]

Caption: Proposed competitive inhibition of nitric oxide synthase by this compound.

Validating the Mechanism: A Guide to Experimental Protocols

To rigorously test the hypothesis of NOS inhibition, a multi-faceted experimental approach is required. The following protocols provide a framework for characterizing the mechanism of action of this compound.

Enzymatic Assays: Quantifying NOS Inhibition

The initial step is to determine the inhibitory potency of the compound against the purified NOS isoforms.

Protocol: NOS Activity Assay (Griess Assay)

-

Enzyme and Substrate Preparation: Prepare solutions of purified recombinant nNOS, eNOS, and iNOS enzymes. Prepare a solution of the substrate, L-arginine, and the necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).

-

Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and create a serial dilution.

-

Assay Reaction: In a 96-well plate, combine the NOS enzyme, cofactors, and varying concentrations of the inhibitor. Initiate the reaction by adding L-arginine. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Nitrite Quantification: Stop the reaction and measure the amount of nitrite (a stable oxidation product of NO) produced using the Griess reagent.

-

Data Analysis: Plot the percentage of NOS activity against the inhibitor concentration to determine the IC50 value for each isoform.

| Parameter | Description |

| Enzyme Source | Purified recombinant human nNOS, eNOS, and iNOS |

| Substrate | L-arginine |

| Inhibitor | This compound |

| Detection Method | Colorimetric (Griess Reagent) |

| Primary Endpoint | IC50 (concentration of inhibitor required to reduce enzyme activity by 50%) |

Binding Studies: Confirming Competitive Inhibition

To confirm a competitive mode of inhibition, kinetic studies are essential.

Protocol: Michaelis-Menten Kinetics

-

Varying Substrate Concentration: Perform the NOS activity assay as described above, but for each fixed concentration of this compound, vary the concentration of L-arginine.

-

Data Analysis: Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) and Lineweaver-Burk plots (the reciprocal of velocity vs. the reciprocal of substrate concentration).

-

Interpretation: In competitive inhibition, the Vmax (maximum reaction velocity) will remain unchanged, while the Km (Michaelis constant, a measure of substrate affinity) will increase with increasing inhibitor concentration.

Caption: A stepwise workflow for the experimental validation of the proposed mechanism of action.

Cellular Assays: Assessing Activity in a Biological Context

Demonstrating the inhibition of NO production in a cellular context is a critical validation step.

Protocol: Cellular Nitric Oxide Production Assay

-

Cell Culture: Culture a suitable cell line that expresses the desired NOS isoform. For iNOS, murine macrophage cell lines (e.g., RAW 264.7) can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

-

Treatment: Treat the cells with varying concentrations of this compound for a defined period.

-

NO Measurement: Measure the accumulation of nitrite in the cell culture medium using the Griess assay or a fluorescent NO probe.

-

Cell Viability: Concurrently, assess cell viability (e.g., using an MTT assay) to ensure that the observed decrease in NO production is not due to cytotoxicity.

-

Data Analysis: Determine the EC50 value (the effective concentration that inhibits NO production by 50% in a cellular context).

Structure-Activity Relationship (SAR) Insights

The structural features of this compound are key to its proposed activity. The positively charged carboximidamide group is essential for binding to the glutamate residue in the NOS active site.[6] The azetidine ring, with its constrained geometry, likely contributes to the overall binding affinity and may influence isoform selectivity. Further studies involving the synthesis and evaluation of analogues with modifications to the azetidine ring could provide valuable SAR data and potentially lead to the development of more potent and selective inhibitors.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the hypothesized mechanism of action of this compound as a nitric oxide synthase inhibitor. While direct experimental evidence for this specific compound is not yet available in the public domain, the strong precedent set by structurally related carboximidamides provides a solid foundation for this hypothesis.

The proposed experimental workflows offer a clear path for researchers to validate this mechanism and to characterize the compound's potency, selectivity, and cellular efficacy. The elucidation of the precise molecular interactions through techniques such as X-ray co-crystallography would provide definitive proof of the binding mode and pave the way for rational drug design of next-generation NOS inhibitors based on the azetidine scaffold. The exploration of this compound and its analogues holds significant promise for the development of novel therapeutics for a range of disorders where the modulation of nitric oxide signaling is beneficial.

References

-

Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. Available from: [Link]

-

Southan, G. J., Gauld, D., Lubeskie, A., Zingarelli, B., Cuzzocrea, S., Salzman, A. L., Szabó, C., & Wolff, D. J. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical pharmacology, 54(3), 383–390. Available from: [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available from: [Link]

-

Proskuryakov, S. Y., Konoplyannikov, A. G., Skvortsov, V. G., Mandrugin, A. A., & Fedoseev, V. M. (2005). Structure and activity of NO synthase inhibitors specific to the L-arginine binding site. Biochemistry. Biokhimiia, 70(1), 8–23. Available from: [Link]

-

Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(6), 2236–2246. Available from: [Link]

-

Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5918-5962. Available from: [Link]

-

Rathod, V. D., et al. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY, 2(11), 546-551. Available from: [Link]

-

TIJER.org. BIOACTIVE AZETIDINONE: A REVIEW. Available from: [Link]

-

Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem, 2(2), 36-40. Available from: [Link]

-

Young, R. J., Alderton, W., Angell, A. D., Beswick, P. J., Brown, D., Chambers, C. L., Crowe, M. C., Dawson, J., Hamlett, C. C., Hodgson, S. T., Kleanthous, S., Knowles, R. G., Russell, L. J., Stocker, R., & Woolven, J. M. (2011). Heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase; the identification of (2R)-2-pyrrolidinecarboxamidine as a potent and selective haem-co-ordinating inhibitor. Bioorganic & medicinal chemistry letters, 21(10), 3037–3040. Available from: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future medicinal chemistry. Available from: [Link]

-

Singh, P. P. (2016). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Mini reviews in medicinal chemistry, 16(12), 993-1008. Available from: [Link]

-

Rao, B. G., Prasad, A. V. G. S., & Rao, P. V. (2013). Synthesis And Biological Evaluation Of Novel Azetidine Derivative. International journal of innovative research and development, 2(10). Available from: [Link]

-

Mykhailiuk, P. K. (2020). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]

-

Farhan, M. M., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(1), 123-135. Available from: [Link]

-

Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & pharmaceutical bulletin, 52(6), 634-639. Available from: [Link]

-

Li, H., et al. (2026). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Sidwell, R. W., et al. (1993). Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. Journal of medicinal chemistry, 36(5), 528-537. Available from: [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and activity of NO synthase inhibitors specific to the L-arginine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase; the identification of (2R)-2-pyrrolidinecarboxamidine as a potent and selective haem-co-ordinating inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Synthesis Routes for Substituted Azetidine Scaffolds: A Technical Guide

Executive Summary: The Rise of the Four-Membered Ring

In modern drug discovery, the "escape from flatland" has driven a shift from sp²-rich aromatics to sp³-rich saturated heterocycles. The azetidine scaffold (a saturated 4-membered amine) has emerged as a premier bioisostere.[1][2][3] It serves as a metabolically stable surrogate for the gem-dimethyl group, a rigidified analogue of ethylamine, and a lipophilicity-lowering replacement for piperidine or pyrrolidine rings.

However, the high ring strain of azetidine (~26 kcal/mol) makes its synthesis non-trivial. Traditional intramolecular alkylation (e.g., cyclization of

This guide details three novel synthetic paradigms that have redefined azetidine construction in the last decade:

-

Strain-Release Functionalization of 1-azabicyclo[1.1.0]butanes (ABBs).

-

Visible-Light Mediated [2+2] Cycloadditions (Aza-Paternò-Büchi).

-

Late-Stage C-H Functionalization via photoredox and lithiation strategies.

Part 1: Strain-Release Chemistry via 1-Azabicyclo[1.1.0]butanes (ABBs)

The most significant advance in accessing 3-substituted and 1,3-disubstituted azetidines is the use of 1-azabicyclo[1.1.0]butanes (ABBs) . These bicyclic precursors possess immense strain energy (~60 kcal/mol). Relieving this strain by cleaving the central C1–C3 bond drives the formation of the azetidine core.

Mechanistic Causality

Unlike traditional nucleophilic substitutions, ABB chemistry allows for radical functionalization .

-

The Trigger: A radical species (

) attacks the bridgehead position. -

The Release: The central bond undergoes homolytic cleavage, relieving strain and generating a C-centered radical at the 3-position.

-

The Trap: This transient radical is intercepted by an electrophile or radical trap, installing a substituent at C3.

This route is superior for synthesizing 3,3-disubstituted azetidines , a motif that blocks the metabolic "soft spot" (C3 oxidation) common in simple azetidines.

Workflow Visualization

The following diagram illustrates the divergent pathways from ABBs to functionalized azetidines.

Caption: Divergent synthesis of azetidines from high-energy ABB precursors via radical or nucleophilic pathways.

Experimental Protocol: Sulfonyl-Radical Induced Ring Opening

Based on methodologies developed by Aggarwal and Mykhailiuk.

Objective: Synthesis of 1-(arylsulfonyl)-3-iodoazetidine (versatile intermediate).

-

Reagents:

-

Procedure:

-

Dissolve ABB (1.0 equiv) in anhydrous acetonitrile (0.2 M).

-

Add Arylsulfonyl iodide (1.1 equiv) at 0°C under

. -

Note: The reaction is often spontaneous due to strain release, but light irradiation (Blue LED) may be required if using sulfonyl chlorides.

-

Stir for 2 hours at ambient temperature.

-

Workup: Quench with saturated

(to remove iodine traces), extract with EtOAc, dry over

-

-

Validation:

-

NMR: Disappearance of the characteristic ABB bridgehead protons (~2.0-2.5 ppm). Appearance of azetidine doublets (~3.5-4.0 ppm).

-

Safety: ABBs are volatile and potentially explosive; handle in solution.

-

Part 2: Visible-Light Mediated [2+2] Cycloadditions[1]

Constructing the azetidine ring from two separate fragments (an imine and an alkene) offers the highest modularity. The Aza-Paternò-Büchi reaction has been revitalized by triplet energy transfer (EnT) catalysis, allowing access to complex, highly substituted scaffolds that are impossible to make via cyclization.

The Challenge & Solution

-

Classical Issue: Direct UV excitation of imines leads to side reactions (radical abstraction) rather than cycloaddition.

-

Photoredox Solution: Use an Iridium photocatalyst (e.g.,

) to sensitize the imine or alkene to its triplet state via Energy Transfer (EnT), enabling a concerted-like [2+2] cycloaddition with high regio- and diastereoselectivity.

Scope

This method effectively couples:

-

Oxime esters/anhydrides (as imine equivalents).

-

Styrenes or enol ethers (as alkene partners).

-

Result: 2,3- or 2,4-substituted azetidines with high stereocontrol.

Workflow Visualization

Caption: Mechanism of the visible-light mediated Aza-Paternò-Büchi reaction for azetidine assembly.

Part 3: Late-Stage C-H Functionalization

Directly modifying an existing azetidine ring is challenging due to the fragility of the strained ring.[6] However,

Lithiation-Trapping (The "Beak" Method)

Using a directing group (like N-Boc or N-thiophenyl), the

-

Stereochemistry: The complexation with sparteine (or chiral diamines) allows for enantioselective deprotonation.

-

Electrophiles: The resulting carbanion can be trapped with alkyl halides, aldehydes, or boronic esters.

Comparison of Methods

| Feature | Classical Cyclization | Strain-Release (ABB) | Photoredox [2+2] |

| Primary Bond Formed | C–N (Intramolecular) | C–C (Intermolecular) | C–C & C–N (Intermolecular) |

| Key Precursor | Bicyclo[1.1.0]butanes | Imines + Alkenes | |

| Best for... | Simple, monosubstituted rings | 3,3-Disubstituted rings | Complex/Chiral patterns |

| Atom Economy | Low (Halogen waste) | High (100% atom efficient) | High |

| Reaction Type | Polar ( | Radical / Strain-Relief | Photochemical / Pericyclic |

References

-

Strain-Release Synthesis (ABBs)

-

Aggarwal, V. K., et al.[7] "Strain-Release Amination of Boronic Esters: A Strategy for the Synthesis of Azetidines." Science, 2016.

-

Mykhailiuk, P. K. "In situ Generation of 1-Azabicyclo[1.1.0]butanes for the Synthesis of Azetidines." Angew.[8] Chem. Int. Ed., 2019. Link

-

Gianatassio, R., et al.[7] "Direct Alkylation of 1-Azabicyclo[1.1.0]butane." Org.[7][8] Lett., 2019.[7][8]

-

-

Photoredox & [2+2] Cycloaddition

-

General Reviews & Medicinal Chemistry

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. Azetidine synthesis [organic-chemistry.org]

- 8. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Recent advances in the synthesis of azetidines [m.x-mol.net]

A Guide to the Stereoselective Synthesis of Azetidine Derivatives

Abstract

The azetidine motif, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain imparts a rigid, three-dimensional conformation that can enhance metabolic stability, improve aqueous solubility, and provide novel exit vectors for substituent placement in drug candidates.[3][4][5] Consequently, the demand for efficient and stereocontrolled methods to access functionally diverse azetidines has surged. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core strategies for the stereoselective synthesis of azetidine derivatives. We will explore the mechanistic underpinnings of key reaction classes, provide field-proven experimental protocols, and discuss the causality behind methodological choices, grounded in authoritative literature.

The Strategic Landscape of Azetidine Synthesis

The construction of the strained azetidine ring is energetically challenging, a fact that has historically limited its synthetic accessibility.[6][7] Modern synthetic organic chemistry, however, has risen to this challenge, developing a robust portfolio of methodologies. These strategies can be broadly categorized into three main approaches: the de novo construction of the ring system, the rearrangement of other cyclic precursors, and the late-stage functionalization of a pre-formed azetidine core. The choice of strategy is dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Figure 1: High-level overview of major synthetic pathways to stereodefined azetidine derivatives.

De Novo Ring Construction: Cycloaddition Reactions

Cycloaddition reactions represent one of the most powerful and atom-economical methods for constructing the azetidine core, directly forming two new bonds in a single operation.

[2+2] Cycloadditions: The Aza Paternò-Büchi Reaction

The Aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is arguably the most direct route to the azetidine skeleton.[8][9] Historically, this reaction was hampered by competing, non-productive decay pathways of the photoexcited imine, such as E/Z isomerization.[10][11]

Expertise & Causality: The major breakthrough in this area has been the advent of visible-light photocatalysis.[1][10] By using a photocatalyst (e.g., an Iridium(III) complex or an organic dye), it is possible to selectively excite the alkene component to its triplet state via energy transfer.[1][12] This excited alkene then engages with the ground-state imine (often an oxime or hydrazone equivalent), bypassing the problematic imine excitation pathways and leading to the desired azetidine product with high yields and diastereoselectivity.[12] This strategic shift from UV-light-induced imine excitation to visible-light-mediated alkene activation has transformed the synthetic utility of this reaction.[5][13]

Figure 2: General mechanism for the visible-light-mediated Aza Paternò-Büchi reaction.

Protocol 1: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction [12]

-

System Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine the oxime-tethered alkene substrate (1.0 equiv), the photocatalyst fac-[Ir(dFppy)3] (1-2 mol%), and the appropriate solvent (e.g., anhydrous 1,4-dioxane) to achieve a 0.05 M concentration.

-

Degassing: Seal the vial and degas the solution for 15-20 minutes by bubbling with argon. This step is critical to remove oxygen, which can quench the excited triplet states.

-

Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (λ = 450 nm) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired bicyclic azetidine.

| Entry | Alkene Substituent | Imine Moiety | Yield (%) | d.r. | Reference |

| 1 | 4-MeO-C6H4 | Oxime Ether | 99 | >20:1 | [12] |

| 2 | 4-CF3-C6H4 | Oxime Ether | 80 | >20:1 | [12] |

| 3 | Thien-2-yl | Oxime Ether | 75 | 15:1 | [12] |

| 4 | Cyclohexyl | Oxime Ether | 65 | 10:1 | [12] |

Table 1: Representative yields and diastereoselectivities for the visible-light-mediated intramolecular Aza Paternò-Büchi reaction.

Ring System Rearrangements

Rearrangement strategies provide elegant entries to the azetidine core by leveraging the chemistry of more readily accessible heterocyclic systems.

Ring Expansion of Aziridines

The one-carbon ring expansion of aziridines to azetidines is a highly attractive strategy, transforming readily available three-membered rings into their more sought-after four-membered homologues.[14] A key challenge is controlling the reactivity of the intermediate ammonium ylide, which can undergo competing side reactions.[15][16]

Expertise & Causality: A groundbreaking approach in this domain is the use of engineered "carbene transferase" enzymes, typically evolved from cytochrome P450s.[15][16] In this biocatalytic method, the enzyme's heme iron center reacts with a diazo compound (e.g., ethyl diazoacetate) to form an electrophilic iron carbenoid. This species is then trapped by the nucleophilic nitrogen of the aziridine substrate within the chiral pocket of the enzyme. The enzyme environment precisely controls the subsequent intramolecular[8][17]-Stevens rearrangement of the resulting aziridinium ylide, suppressing undesired pathways like cheletropic olefin extrusion and dictating the absolute stereochemistry of the product.[15][16][18] This method achieves unparalleled levels of enantioselectivity that are currently inaccessible with traditional small-molecule catalysts.[15]

Protocol 2: Biocatalytic Enantioselective Ring Expansion of Aziridines [15][16]

-

Biocatalyst Preparation: Prepare whole E. coli cells expressing the engineered cytochrome P450 variant (e.g., P411-AzetS). Resuspend the cells in a phosphate buffer (e.g., pH 8.0).

-

Reaction Setup: In a reaction vessel, combine the cell suspension, glucose (as a source for the cofactor regeneration system), and the N-acyl aziridine substrate (typically dissolved in a minimal amount of a co-solvent like DMSO).

-

Initiation: Initiate the reaction by the slow, continuous addition of the diazo reagent (e.g., ethyl diazoacetate) via a syringe pump over several hours. Maintaining a low concentration of the diazo reagent is crucial to prevent catalyst inactivation and side reactions.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with shaking for 24-48 hours.

-

Extraction and Analysis: After the incubation period, extract the mixture with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by chiral HPLC or GC to determine the yield and enantiomeric excess (e.r.).

-

Purification: Concentrate the organic extracts and purify the product by flash column chromatography.

| Entry | Aziridine N-Substituent | Diazo Reagent | Yield (%) | e.r. | Reference |

| 1 | Benzoyl | EDA | 85 | 99:1 | [15] |

| 2 | 4-MeO-Benzoyl | EDA | 78 | >99:1 | [15] |

| 3 | Cinnamoyl | EDA | 62 | 98:2 | [15] |

Table 2: Representative results for the biocatalytic one-carbon ring expansion of aziridines. (EDA = Ethyl Diazoacetate).

Ring Contraction of Pyrrolidinones

The reverse strategy, contracting a five-membered ring to a four-membered one, offers a robust route to α-carbonylated azetidines. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones.[17][19]

Expertise & Causality: The reaction is initiated by the nucleophilic attack (e.g., by an alcohol or amine) on the activated amide carbonyl of the N-sulfonylpyrrolidinone.[1][19] This leads to the cleavage of the N-C(O) bond, forming a transient γ-amido anion intermediate. The key to the success of this reaction is that this intermediate is perfectly poised for an intramolecular SN2 cyclization, where the nitrogen anion displaces the bromide at the α-position.[19] The N-sulfonyl group is critical; it enhances the electrophilicity of the carbonyl for the initial ring-opening and stabilizes the resulting nitrogen anion, facilitating the subsequent ring-closing step.

Functionalization of Pre-formed Rings

Stereoselective functionalization of existing azetidine or azetine rings provides a modular and convergent approach to complex derivatives, which is particularly valuable for library synthesis in drug discovery.

Diastereoselective Metalation

Directing-group-assisted metalation allows for the stereoselective functionalization of an α-C-H bond. By installing a suitable directing group on the azetidine nitrogen (e.g., pivaloyl or thiopivaloyl), deprotonation with a strong base (e.g., s-BuLi) can be directed to one face of the ring, leading to a configurationally stable α-lithioazetidine.[3] Trapping this intermediate with various electrophiles provides a direct route to trans-2,3-disubstituted azetidines.[3] This method complements other strategies that may favor the cis-isomer, thus providing a stereodivergent platform.[3]

Copper-Catalyzed Asymmetric Boryl Allylation of Azetines

A powerful modern method for creating stereochemically dense azetidines is the copper-catalyzed enantioselective difunctionalization of 2-azetines.[20][21] This three-component reaction simultaneously installs a boryl group and an allyl group across the C=C bond of the azetine, creating two new adjacent stereocenters with high diastereo- and enantiocontrol.[20]

Expertise & Causality: The reaction is catalyzed by a chiral copper-bisphosphine complex. The stereochemical outcome is determined by the chiral ligand, which controls the facial selectivity of the initial borylcupration step onto the azetine double bond. The resulting chiral copper-azetidinyl intermediate then undergoes an allylic substitution with an allylic phosphate to deliver the final product and regenerate the active catalyst. The versatility of the installed boryl and allyl functionalities makes the products valuable building blocks for further synthetic elaboration.[21]

Figure 3: Workflow for the copper-catalyzed enantioselective difunctionalization of azetines.

Conclusion and Future Outlook

The stereoselective synthesis of azetidines has matured into a dynamic and enabling field of organic chemistry. Strategies ranging from classic intramolecular cyclizations to modern photocatalytic and biocatalytic transformations provide robust access to a wide array of stereochemically defined azetidine derivatives. The ongoing development of novel catalytic systems, particularly those that enable asymmetric C-H functionalization and the use of renewable starting materials, will continue to expand the synthetic toolbox. As our ability to precisely control the three-dimensional architecture of these strained heterocycles improves, their integration into the next generation of therapeutics and functional molecules is all but assured.

References

-

Kern, N., Felten, A.-S., Weibel, J.-M., Pale, P., & Blanc, A. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters. [Link]

-

Becker, M. R., & Schindler, C. S. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

-

Shaw, M. H., et al. (2019). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. NIH Public Access. [Link]

-

Becker, M. R., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. [Link]

-

Andresini, M., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

-

Feula, A., Male, L., & Fossey, J. S. (2010). Diastereoselective Preparation of Azetidines and Pyrrolidines. Organic Letters. [Link]

-

Didier, D., et al. (2026). Accessing Trans-Substituted Azetidines through Diastereoselective Metalation. ChemRxiv. [Link]

-

Wang, C., et al. (2010). Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-Cycloaddition. Organic Letters. [Link]

-

Wang, X.-R., et al. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

-

Isenegger, P. G., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

-

Williams, B. A., et al. (2025). A Modular Synthesis of Azetidines from Reactive Triplet Imine Intermediates Using an Intermolecular Aza Paternò–Buchi Reaction. Synfacts. [Link]

-

Parmar, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

-

Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[8][17]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]

-

Kölmel, D. K., et al. (2021). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

-

Sweeney, J. B. (2013). Azetidines and their applications in asymmetric catalysis. ResearchGate. [Link]

-

Powers, J. C., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH National Library of Medicine. [Link]

-

Wang, T., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

-

Schindler, C. S. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]

-

Blanc, A., et al. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters. [Link]

-

Brandi, A., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines. Organic Letters. [Link]

-

Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

-

Kulik, H. J., & Schindler, C. S. (2024). Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. Kulik Research Group. [Link]

-

Blackmun, D., et al. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters. [Link]

-

Wang, Z., et al. (2015). Catalytic Enantioselective Intermolecular Desymmetrization of Azetidines. Journal of the American Chemical Society. [Link]

-

Becker, M. R., et al. (2019). Functionalized Azetidines via Visible Light-Enabled Aza Paternò- Büchi Reactions. ChemRxiv. [Link]

-

Katamura, T., & Mutoh, Y. (2025). Synthesis of N-Heterocycles by the Ring Expansion Reactions of Aziridines and Azetidines. ResearchGate. [Link]

-

Feula, A., et al. (2010). Diastereoselective preparation of azetidines and pyrrolidines. PubMed. [Link]

-

Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[8][17]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2021). Formal ring expansion of azetidine-2-ones employing a 2-step synthesis. ResearchGate. [Link]

-

Al-Zoubi, R. M. (2011). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive. [Link]

-

Dell'Amico, L., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

-

Wang, T., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. NIH National Library of Medicine. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. communities.springernature.com [communities.springernature.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines | Kulik Research Group [hjkgrp.mit.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Azetidine synthesis [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Use of Azetidine-1-carboximidamide Hydrochloride in Peptide Synthesis

Abstract

The guanidinium moiety, the functional group of the arginine side chain, is of paramount importance in peptide chemistry, mediating critical biological interactions through hydrogen bonding and electrostatic forces. The chemical synthesis of guanidinium-containing peptides often relies on the post-synthetic modification of primary amines, such as the ε-amino group of lysine. This document provides a comprehensive technical guide on the application of Azetidine-1-carboximidamide hydrochloride, a novel guanidinylating agent, for the efficient modification of peptides. While this reagent is not yet widely cited in literature, this guide establishes its potential use by drawing upon established principles and protocols for analogous reagents, such as 1H-pyrazole-1-carboxamidine hydrochloride. We present its proposed mechanism, detailed protocols for both solid-phase and solution-phase synthesis, and expert insights into optimization and troubleshooting.

Introduction: The Need for Efficient Guanidinylation

The guanidinium group is a key structural element in a vast array of natural products and pharmaceuticals.[1] In peptides and proteins, the arginine side chain's guanidinium group is frequently involved in molecular recognition, protein-protein interactions, and nucleic acid binding. Consequently, the ability to introduce this functional group synthetically is a cornerstone of medicinal chemistry and drug development.

The conversion of primary amines to guanidines, or guanidinylation, provides a powerful strategy for creating arginine mimetics or modifying peptide scaffolds to enhance their biological activity, stability, or cell-penetrating properties. This compound emerges as a promising, albeit novel, reagent for this transformation. Its structure combines a reactive carboximidamidium group with a four-membered azetidine ring. The azetidine moiety is a strained heterocycle that has garnered significant interest as a bioisostere in drug design, capable of improving metabolic stability and pharmacokinetic properties.[2] While the stability of the strained ring is a consideration, recent studies have confirmed that azetidine-containing peptides are stable to standard solid-phase peptide synthesis (SPPS) cleavage conditions (e.g., strong acids like TFA).[3][4]

This guide serves as a foundational resource for researchers looking to employ this compound for the targeted guanidinylation of primary amines in peptide synthesis.

Reagent Profile and Characteristics

This compound is the salt of an N-amidinyl azetidine. The hydrochloride salt form enhances its stability and solubility in polar organic solvents commonly used in peptide synthesis.

| Property | Value (Predicted/Analogous) | Source/Rationale |

| Chemical Structure |  | |

| Molecular Formula | C₄H₁₀ClN₃ | Derived from structure |

| Molecular Weight | 135.60 g/mol | Derived from formula |

| CAS Number | Not assigned | Novel Reagent |

| Appearance | White to off-white crystalline solid | Analogy to similar amidinium salts[5][6] |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in DCM | Analogy to 1H-pyrazole-1-carboxamidine HCl[7] |

Proposed Synthesis of the Reagent

The synthesis of this compound can be hypothetically achieved via a straightforward reaction between azetidine and cyanamide in the presence of hydrochloric acid, analogous to the preparation of similar guanidinylating agents.[5]

Mechanism of Guanidinylation

The guanidinylation of a primary amine (R-NH₂) with this compound proceeds via a nucleophilic addition-elimination pathway. The primary amine attacks the electrophilic carbon of the protonated amidinium group. This is followed by the elimination of the azetidine leaving group, which is subsequently protonated by the acid present, driving the reaction to completion. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloride salt and deprotonate the incoming primary amine, enhancing its nucleophilicity.

Experimental Protocols

Safety Precaution: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[8]

Protocol 1: On-Resin Guanidinylation of a Lysine Side Chain

This protocol details the modification of a peptide containing a lysine residue (with its ε-amino group deprotected) while it is still attached to the solid support. This method is common in Fmoc-based SPPS.

Materials:

-

Peptidyl-resin (e.g., Rink Amide MBHA) with a deprotected lysine side chain (Fmoc group removed from Lys(Fmoc)).

-

This compound.

-

N,N-Diisopropylethylamine (DIEA).

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Kaiser test kit.

Procedure:

-

Resin Swelling: Swell the peptidyl-resin (1.0 eq) in DMF for 30 minutes in a reaction vessel. Drain the DMF.

-

Reagent Preparation: In a separate vial, dissolve this compound (5.0 eq per amine) and DIEA (5.0 eq per amine) in DMF.

-

Guanidinylation Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using the Kaiser test. Take a small sample of resin beads every 2-4 hours, wash them thoroughly with DMF and DCM, and perform the test. A negative Kaiser test (beads remain colorless or yellow) indicates the complete consumption of the primary amine. The reaction may take 8 to 24 hours to reach completion.[7]

-

Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution. Wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to remove all excess reagents and byproducts.

-

Further Synthesis or Cleavage: The resin is now ready for the next coupling step in the peptide sequence or for final cleavage and deprotection. The azetidine ring has been shown to be stable to standard TFA cleavage cocktails.[4]

Protocol 2: Solution-Phase Guanidinylation

This protocol is suitable for modifying peptide fragments or other amine-containing small molecules in solution.

Materials:

-

Amine-containing substrate (1.0 eq).

-

This compound (1.5 eq).

-

DIEA or Triethylamine (TEA) (1.5 eq).

-

Anhydrous solvent (e.g., THF, DMF, or CH₂Cl₂).

-

TLC plates and appropriate eluent system for monitoring.

Procedure:

-

Setup: Dissolve the amine-containing substrate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Reagents: Add this compound (1.5 eq) followed by the dropwise addition of the base (DIEA or TEA, 1.5 eq).

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by redissolving in a suitable solvent (e.g., ethyl acetate) and washing with water or a mild aqueous acid to remove the base and azetidine byproduct. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure guanidinylated compound.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction (Positive Kaiser Test) | 1. Insufficient reaction time. 2. Steric hindrance around the amine. 3. Inefficient reagent. | 1. Extend the reaction time to 24 hours or longer.[7] 2. Increase the excess of the guanidinylating reagent and base to 5-10 equivalents. Consider gentle heating (e.g., 40 °C) if the peptide is stable. 3. Ensure the reagent is of high quality and has been stored properly. |

| Low Yield after Cleavage | 1. Incomplete guanidinylation. 2. Decomposition of the azetidine ring. | 1. Confirm 100% conversion on-resin with a Kaiser test before cleavage. 2. While generally stable, prolonged exposure to very harsh acidic conditions could be problematic. Ensure cleavage time is not excessively long. The azetidine ring is known to be susceptible to ring-opening under certain acidic conditions. |

| Side Product Formation | Self-condensation of the guanidinylating reagent. | This is a known issue with some guanidinylating agents.[7] Use a moderate excess of the reagent (3-5 eq) and ensure efficient mixing. Purify carefully using HPLC post-cleavage. |

References

-

Šebestík, J., et al. (2017). Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines. Frontiers in Chemistry. Available at: [Link]

-

Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

- Frank, R., & Schutkowski, M. (1996). Extremely Mild Reagent for Boc Deprotection Applicable to the Synthesis of Peptides with Thioamide Linkages.

-

Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. Available at: [Link]

-

Al-Obaidi, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wester, A., et al. (2021). Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation. The Journal of Organic Chemistry. Available at: [Link]

-

Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids. Available at: [Link]

-

Garvey, D. S., et al. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

White, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 1H-ピラゾール-1-カルボキシアミジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azetidine Hydrochloride | 36520-39-5 | TCI Deutschland GmbH [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Azetidine-1-carboximidamide Hydrochloride in Bioorthogonal Chemistry

Introduction: The Quest for Orthogonality in Biological Systems

Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi, this field has revolutionized our ability to probe complex biological systems in real-time.[1] The core principle of bioorthogonal chemistry is to introduce abiotic functional groups—chemical reporters—into biomolecules, which can then be selectively reacted with a probe bearing a complementary functional group.[2] This allows for the visualization, tracking, and manipulation of biomolecules such as proteins, glycans, and lipids in their native environment.[1][3]

Key bioorthogonal reactions include the Staudinger ligation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and tetrazine ligations.[4][5][6] Among these, strain-promoted reactions are particularly powerful as they do not require a toxic catalyst, making them ideal for in vivo applications.[7][8] These reactions harness the potential energy stored in strained ring systems, such as cyclooctynes, to drive highly selective and rapid reactions with complementary partners like azides.[4][8]

This application note explores the prospective role of Azetidine-1-carboximidamide hydrochloride as a novel building block in the expanding toolkit of bioorthogonal chemistry. The inherent ring strain of the four-membered azetidine ring presents a compelling opportunity for the development of new strain-promoted bioorthogonal reactions.[9][10]

This compound: A Profile

This compound is a derivative of azetidine, a four-membered saturated heterocycle containing a nitrogen atom.[11] The parent azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), intermediate between the highly reactive aziridines and the more stable pyrrolidines.[10] This stored energy makes azetidines susceptible to ring-opening reactions, a property that can be exploited for bioorthogonal applications.

Table 1: Physicochemical Properties of Azetidine Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C3H8ClN | [11] |

| Molecular Weight | 93.55 g/mol | [12] |

| Appearance | White to off-white crystalline solid | [11] |

| Solubility | Soluble in water and polar organic solvents | [11] |

| Synonyms | Trimethyleneimine Hydrochloride | [11][12] |

The carboximidamide functional group at the 1-position of the azetidine ring offers a versatile handle for further chemical modification or may directly participate in bioorthogonal reactions. Its hydrochloride salt form enhances its solubility in aqueous media, a crucial characteristic for biological applications.[11]

Proposed Bioorthogonal Strategy: Strain-Promoted Azetidine-Nitrone Cycloaddition (SPANC)

We propose the use of this compound as a precursor to a novel class of bioorthogonal reagents for strain-promoted cycloaddition reactions. The core concept involves the reaction of a strained azetidine derivative with a nitrone-bearing probe. This reaction, analogous to the established strain-promoted alkyne-nitrone cycloaddition (SPANC), would result in a stable, covalently linked product.

The carboximidamide group can be envisioned to serve two potential roles:

-

A stable, water-soluble handle: The primary amine-like character of the carboximidamide can be used to conjugate the azetidine ring to a biomolecule of interest through standard bioconjugation techniques (e.g., amide bond formation with an activated carboxylic acid).

-

A precursor to a more reactive species: Under specific conditions, the carboximidamide could be chemically modified to enhance the reactivity of the azetidine ring or to introduce a different functional group.

For the purpose of this application note, we will focus on the first scenario, where this compound is incorporated into a biomolecule to serve as the strained reaction partner.

Experimental Workflows and Protocols

Safety Precautions

Azetidine derivatives should be handled with care.[13] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] In case of contact with skin or eyes, rinse immediately with plenty of water.[12][15]

Protocol 1: General Procedure for Labeling a Protein with Azetidine-1-carboximidamide

This protocol describes a general method for conjugating Azetidine-1-carboximidamide to a protein of interest via its primary amine-like functionality.

Materials:

-

This compound

-

Protein of interest with accessible carboxyl groups

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spin desalting columns

Procedure:

-

Protein Preparation: Dissolve the protein of interest in PBS to a final concentration of 1-5 mg/mL.

-

Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.

-

Conjugation: Add a 50-fold molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature with gentle mixing.

-

Purification: Remove excess unconjugated azetidine reagent and byproducts using a spin desalting column equilibrated with PBS.

-

Characterization: Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.

Proposed Bioorthogonal Reaction: Azetidine-Nitrone Ligation

Caption: Proposed Strain-Promoted Azetidine-Nitrone Cycloaddition.

Protocol 2: In Vitro Bioorthogonal Labeling with a Nitrone-Fluorophore Probe

This protocol outlines the detection of an azetidine-labeled protein using a nitrone-functionalized fluorescent probe.

Materials:

-

Azetidine-labeled protein (from Protocol 1)

-

Nitrone-fluorophore conjugate (e.g., Nitrone-Alexa Fluor 488)

-

PBS, pH 7.4

-

SDS-PAGE reagents

-

Fluorescence imaging system

Procedure:

-

Labeling Reaction: To the azetidine-labeled protein in PBS, add a 10-fold molar excess of the nitrone-fluorophore conjugate.

-

Incubation: Incubate the reaction mixture for 1 hour at 37°C.

-

Analysis:

-

Take an aliquot of the reaction mixture and analyze by SDS-PAGE.

-

Visualize the fluorescently labeled protein using a fluorescence imaging system.

-

As a negative control, run a sample of the unlabeled protein treated with the nitrone-fluorophore probe under the same conditions.

-

Potential Applications in Drug Development and Research

The development of a novel bioorthogonal reaction based on azetidine chemistry opens up exciting possibilities for various applications:

-

Live-Cell Imaging: The ability to label biomolecules in living cells without the need for a toxic catalyst would enable the real-time visualization of cellular processes with high specificity.[3]

-

Proteomics and Activity-Based Protein Profiling: Azetidine-based probes could be used to identify and characterize specific protein populations within complex biological samples.

-

Targeted Drug Delivery: The high specificity of the azetidine-nitrone ligation could be harnessed to develop targeted drug delivery systems where a therapeutic agent is delivered specifically to cells or tissues displaying the azetidine-labeled biomolecule.

-

Glycan Engineering: Similar to the use of azido sugars, azetidine-modified sugars could be metabolically incorporated into cellular glycans, allowing for their subsequent labeling and study.[2]

Workflow for Cellular Imaging

Caption: Workflow for Live-Cell Imaging using Azetidine Bioorthogonal Chemistry.

Conclusion and Future Directions

This compound holds promise as a new reagent for advancing the field of bioorthogonal chemistry. Its inherent ring strain and functionalizable handle make it an attractive candidate for the development of novel strain-promoted ligation reactions. The proposed azetidine-nitrone cycloaddition offers a potential catalyst-free method for labeling biomolecules in vitro and in living systems. Further research is warranted to fully characterize the kinetics, selectivity, and biocompatibility of this proposed reaction. The exploration of azetidine chemistry in the context of bioorthogonal applications has the potential to yield a new set of powerful tools for chemical biologists, researchers, and drug development professionals.

References

- Apollo Scientific. (2023, July 5). Azetidine hydrochloride.

- Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.

- TCI AMERICA. (2018, July 6). Azetidine Hydrochloride. Spectrum Chemical.

- SAFETY DATA SHEET. (2018, August 20).

- Fisher Scientific. (2009, June 16). SAFETY DATA SHEET.

- Sletten, E. M., & Bertozzi, C. R. (n.d.). Bioorthogonal chemistry. eScholarship.org.

- Ty, B., & Lee, C. (n.d.). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PMC.

- Bioorthogonal chemistry. (n.d.). Springer Nature Experiments.

- Chetry, A. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends.

- BenchChem. (n.d.). An In-depth Technical Guide to Bioorthogonal Click Chemistry.

- ChemPep. (n.d.). Overview of Bioorthogonal Chemistry.

- Wang, Q., & Boons, G.-J. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI.

- Bioorthogonal chemistry. (n.d.). Wikipedia.

- Conboy, M. J., & Martin, S. F. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate.

- Bioorthogonal Chemistry. (n.d.).

- CymitQuimica. (n.d.). CAS 36520-39-5: azetidine hydrochloride.

- Wang, Q., & Boons, G.-J. (n.d.). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology.

- Powers, T. S., & Sarjeant, A. A. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.

- Prieur, C., & Goudreau, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Al-Jothery, H. A. A., Al-Masoudi, W. A. A., & Al-Gharbawi, A. A. J. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Semantic Scholar.

- Al-Jothery, H. A. A., Al-Masoudi, W. A. A., & Al-Gharbawi, A. A. J. (2025). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. ResearchGate.

Sources

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]

- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]

- 6. Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends | European Journal of Chemistry [eurjchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

- 9. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. acrospharma.co.kr [acrospharma.co.kr]

- 15. fishersci.com [fishersci.com]

High-Throughput Screening of Azetidine Compound Libraries

Abstract

The azetidine scaffold—a four-membered nitrogen-containing heterocycle—has transcended its historical reputation as a mere synthetic curiosity to become a privileged motif in modern drug discovery.[1][2] Offering a unique combination of high ring strain (~25 kcal/mol), conformational rigidity, and high

Part 1: The Azetidine Advantage in Chemical Biology

Structural & Physicochemical Rationale

Unlike the flexible pyrrolidine (5-membered) or piperidine (6-membered) rings, the azetidine ring is structurally rigid.[3] This rigidity reduces the entropic penalty upon binding to a protein target, potentially enhancing ligand efficiency (LE).[4]

-

Vector Control: The distinct bond angles of the square ring allow for precise vector positioning of substituents, exploring chemical space inaccessible to larger rings.

-

Basicity Modulation: The ring strain increases the s-character of the nitrogen lone pair, typically lowering the pKa compared to acyclic amines or larger heterocycles. This is critical for optimizing membrane permeability and reducing hERG liability.

-

Metabolic Stability: Substituted azetidines often show improved metabolic stability against oxidative metabolism compared to their N-ethyl or N-isopropyl counterparts.

Library Considerations

When handling azetidine libraries, researchers must account for ring strain . While generally stable, specific subsets (e.g., electrophilic azetidines or 2-cyanoazetidines) can be susceptible to hydrolysis or polymerization under acidic conditions.

Critical Guideline: Avoid storing azetidine stock solutions in acidic DMSO (e.g., from degradation). Use high-quality, anhydrous DMSO and store at -20°C under an inert atmosphere if possible.

Part 2: HTS Workflow & Experimental Protocol

The following protocol describes a biochemical inhibition assay (e.g., kinase or protease) adapted for an azetidine-focused library. It utilizes Acoustic Droplet Ejection (ADE) for non-contact dispensing, which is preferred to minimize tip-based contamination and compound loss.

Experimental Design (384-Well Format)

| Parameter | Specification | Notes |

| Plate Format | 384-well, low-volume, black/white solid bottom | Color depends on readout (Black=Fluorescence, White=Luminescence). |

| Library Conc. | 10 mM in 100% DMSO | Standard stock concentration. |

| Screening Conc. | 10 µM (final) | Typical primary screen concentration. |

| DMSO Tolerance | < 1% final volume | Validate target tolerance to DMSO prior to screen. |

| Controls | Min (DMSO only), Max (Known Inhibitor) | Required for Z' calculation. |

| Replicates | n=1 (Primary), n=3 (Confirmation) | Single-point primary screen is standard for large libraries. |

Step-by-Step Protocol

Phase A: Library Preparation & Dispensing

-

Source Plate Prep: Thaw azetidine library source plates (384-well LDV) at room temperature for 1 hour. Centrifuge at 1000 x g for 1 minute to remove condensation.

-

Acoustic Transfer: Using an Echo® Liquid Handler (or equivalent), transfer 25 nL of compound from Source Plate to the Destination Assay Plate (dry).

-

Control Wells: Transfer 25 nL of pure DMSO to Columns 1 and 2 (Negative Control). Transfer 25 nL of Reference Inhibitor (10 mM) to Columns 23 and 24 (Positive Control).

-

-

Seal & Store: If not using immediately, seal plates with aluminum foil seals to prevent hydration and store at room temperature (short term <4 hours).

Phase B: Assay Reaction

-

Reagent Dispense 1 (Enzyme/Protein): Dispense 12.5 µL of 2X Enzyme Buffer into all wells using a bulk dispenser (e.g., Multidrop Combi).

-

Incubation: Centrifuge plate (1000 rpm, 30 sec). Incubate for 15 minutes at RT to allow compound-target pre-equilibrium.

-

-

Reagent Dispense 2 (Substrate): Dispense 12.5 µL of 2X Substrate mixture to initiate the reaction.

-

Final Volume: 25 µL.

-

-

Reaction Incubation: Incubate for 60 minutes at RT (protected from light).

Phase C: Detection

-

Readout: Transfer plates to a multimode reader (e.g., EnVision or PHERAstar).

-

Example (Fluorescence Intensity): Ex 485 nm / Em 520 nm.

-

-

Data QC: Calculate Z-prime (

) factor for each plate.-

Acceptance Criteria:

. Re-screen any plates failing this metric.

-

Part 3: Data Analysis & Hit Triage

Azetidines are less likely to be "aggregators" than planar aromatics, but reactivity is a watchpoint. The triage process must filter out false positives caused by covalent modification (unless intended) or assay interference.

Data Normalization

Normalize raw signals to Percent Inhibition (PIN):

Hit Triage Workflow (Visualization)

Figure 1: Decision tree for triaging azetidine hits. Note the emphasis on biophysical validation to confirm binding integrity given the potential reactivity of strained rings.

Part 4: Troubleshooting & Optimization

Common Failure Modes

-

Ring Opening/Hydrolysis: If hits degrade rapidly, check buffer pH. Azetidines are generally stable at physiological pH (7.4) but can degrade in acidic environments (pH < 4).

-

False Positives (Covalent): Some functionalized azetidines (e.g., azetidine-2-carbonitriles or acrylamides) may act as covalent electrophiles. If the mechanism of action is intended to be reversible, perform a "jump-dilution" experiment or check for time-dependent inhibition (IC50 shifts with pre-incubation time).

Structural Validation

Due to the stereocenters often present in substituted azetidines (e.g., 2,4-disubstituted), hit expansion should prioritize chiral separation early. Racemic hits can mask the potency of the eutomer and the toxicity of the distomer.

Part 5: Case Study – Azetidines in STAT3 Inhibition

Context: A study by Bai et al. (ACS Med. Chem. Lett.)[5] utilized an azetidine scaffold to improve the physicochemical properties of STAT3 inhibitors.[6]

-

Challenge: Previous polyphenol-based inhibitors had poor solubility and metabolic stability.

-

Solution: Replacing the central core with a rigid azetidine ring.

-

Outcome: The azetidine derivatives maintained high potency (IC50 < 1 µM) while significantly improving aqueous solubility and reducing LogD.

-

Protocol Insight: The team utilized a fluorescence polarization (FP) assay for the primary screen, followed by Surface Plasmon Resonance (SPR) to confirm direct binding kinetics, validating the azetidine as a superior scaffold for this difficult protein-protein interaction target.

References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: Taylor & Francis Online URL:[Link][7]

-